molecular formula C6H10O3 B1511443 (+/-)-Mevalonolactone-1-13C CAS No. 73834-54-5

(+/-)-Mevalonolactone-1-13C

Cat. No. B1511443
CAS RN: 73834-54-5
M. Wt: 131.13 g/mol
InChI Key: JYVXNLLUYHCIIH-HOSYLAQJSA-N
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Description

Synthesis Analysis

This involves understanding how the compound is made. This could involve various chemical reactions, catalysts, and conditions .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and stability .

Scientific Research Applications

Synthesis and Labeling

  • Synthesis Techniques : The synthesis of mevalonolactone with 13C labels at positions 2 and 3 was reported, highlighting its utility as a substrate in biosynthetic studies using 13C-NMR as an analytical tool (Degraw & Uemura, 1979).
  • Labeling Studies in Fungi : 13C-labeled isotopomers of mevalonolactone were used in feeding experiments with endophytic fungus Geniculosporium, facilitating the identification of volatile compounds like pogostol without compound purification (Barra, Schulz, & Dickschat, 2014).

Biosynthesis and Metabolic Studies

  • Insights into Terpene Biosynthesis : The incorporation of synthetic [2-13C]mevalonolactone into known terpenoids in Fusarium fujikuroi was studied, providing detailed insights into the mechanisms of terpene biosynthesis in fungi (Citron, Brock, Tudzynski, & Dickschat, 2014).
  • Studying Crosstalk in Plant Pathways : Experiments with [2-13C1]mevalonolactone in Catharanthus roseus cell cultures illuminated the crosstalk between the mevalonate pathway and deoxyxylulose phosphate pathway in plants, revealing complex regulatory mechanisms (Schuhr et al., 2004).

Other Applications

  • Pheromone Biosynthesis Studies : Studies on red flour beetles showed that 13C-labeled mevalonolactone contributed to understanding the biosynthetic origin of their aggregation pheromone, 4,8-Dimethyldecanal (Kim, Matsuyama, & Suzuki, 2005).
  • Isopentenyl tRNA Synthesis : Research demonstrated the incorporation of [3H]-mevalonolactone into 3H-labeled delta 2-isopentenyl tRNA in human fibroblasts, highlighting its role in tRNA synthesis (Faust, Brown, & Goldstein, 1980).

Mechanism of Action

If the compound is a drug, this would involve understanding how it interacts with the body to produce its effects .

Safety and Hazards

This involves understanding the risks associated with handling and using the compound, including toxicity, flammability, and environmental impact .

properties

IUPAC Name

4-hydroxy-4-methyl(213C)oxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVXNLLUYHCIIH-HOSYLAQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCO[13C](=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746102
Record name 4-Hydroxy-4-methyl(2-~13~C)oxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73834-54-5
Record name 4-Hydroxy-4-methyl(2-~13~C)oxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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